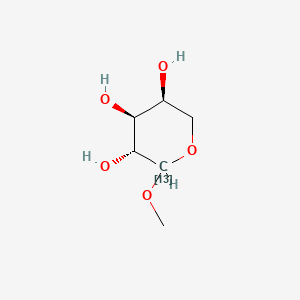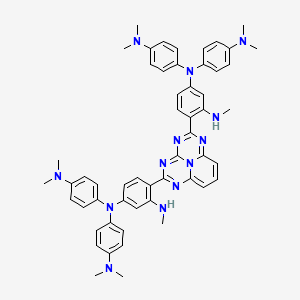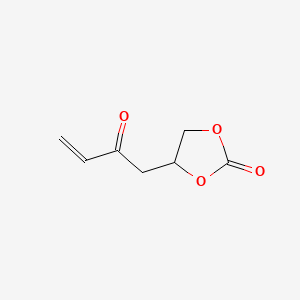
Methyl L-Arabinopyranoside-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl L-Arabinopyranoside-13C is a stable isotope-labelled compound, specifically a carbohydrate, where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-Arabinopyranoside-13C involves the partial methylation of methyl L-arabinopyranoside followed by liquid chromatography to isolate the desired methyl ethers . The reaction conditions typically include the use of methanol as a solvent and specific catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is essential to achieve high yields and purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Methyl L-Arabinopyranoside-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl L-Arabinopyranoside-13C has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structural and dynamic properties of carbohydrates.
Biology: The compound is utilized in metabolic studies to trace the incorporation and transformation of carbohydrates in biological systems.
Medicine: It serves as a precursor in the synthesis of labelled antibiotics and other pharmaceuticals, aiding in drug development and pharmacokinetic studies.
Industry: this compound is employed in the production of labelled compounds for various industrial applications, including the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Methyl L-Arabinopyranoside-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed study of metabolic processes using NMR spectroscopy. This enables researchers to track the molecular targets and pathways involved in the metabolism of carbohydrates .
Comparación Con Compuestos Similares
- Methyl β-L-Arabinopyranoside
- Methyl α-D-Lyxopyranoside
- Methyl β-D-Ribopyranoside
- Methyl α-D-Xylopyranoside
Comparison: Methyl L-Arabinopyranoside-13C is unique due to the incorporation of the carbon-13 isotope, which enhances its utility in NMR spectroscopy and metabolic studies. Compared to its non-labelled counterparts, it provides more detailed insights into the structural and dynamic properties of carbohydrates. This makes it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(3R,4S,5S)-2-methoxy(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1/i6+1 |
Clave InChI |
ZBDGHWFPLXXWRD-OMMRTODFSA-N |
SMILES isomérico |
CO[13CH]1[C@@H]([C@H]([C@H](CO1)O)O)O |
SMILES canónico |
COC1C(C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)



![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)

![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)

![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
